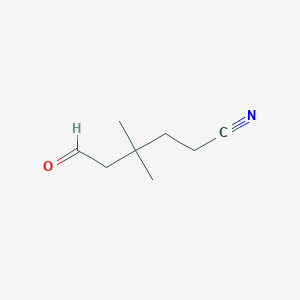

5-Formyl-4,4-dimethylvaleronitrile

Description

Contextualization within Valeronitrile (B87234) Derivatives Research

Valeronitrile and its derivatives are a class of organic compounds that have garnered considerable attention in synthetic chemistry. ontosight.aiontosight.ai Also known as pentanenitrile or butyl cyanide, valeronitrile consists of a five-carbon chain terminating in a nitrile group. wikipedia.org The research into valeronitrile derivatives is driven by their utility as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.ainumberanalytics.com

The synthesis of valeronitrile derivatives can be achieved through various methods, such as the nucleophilic substitution of halocarbons with cyanide salts or the dehydration of amides. ebsco.comguidechem.com For instance, pentanenitrile can be produced by heating 1-chlorobutane (B31608) with sodium cyanide. wikipedia.org The versatility of the nitrile group allows for its conversion into other valuable functional groups like amines, carboxylic acids, and amides, further expanding the synthetic utility of valeronitrile derivatives. pearson.comnumberanalytics.com

Patents have been filed for various derivatives of valeronitrile, highlighting their commercial and scientific importance. For example, certain 2-isopropyl-2-phenyl-5-(N-methyl-2-phenylethylamino)-valeronitrile derivatives have been shown to possess significant calcium-antagonistic and cardiac antiarrhythmic activity. google.com The synthesis of these complex molecules often involves the manipulation of a valeronitrile backbone, underscoring the importance of this class of compounds. google.com

Overview of Formyl and Nitrile Functional Group Significance

The synthetic potential of 5-Formyl-4,4-dimethylvaleronitrile is rooted in the distinct and complementary reactivity of its two functional groups: the formyl group and the nitrile group.

The formyl group (-CHO) is the simplest aldehyde functional group and is known for its high reactivity. fiveable.me The carbon atom of the formyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom, making it susceptible to nucleophilic attack. fiveable.mefiveable.me This reactivity allows aldehydes to participate in a wide range of important organic reactions, including:

Oxidation to form carboxylic acids. fiveable.me

Reduction to form primary alcohols.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. fiveable.me

Wittig reaction to form alkenes.

Reductive amination to form amines.

Formylation, the introduction of a formyl group onto a molecule, is a key transformation in organic synthesis, providing a gateway to a multitude of other functionalities. wikipedia.orgbritannica.com

The nitrile group (-C≡N) , also known as a cyano group, is another cornerstone of organic synthesis due to its remarkable versatility. numberanalytics.com While relatively stable, the nitrile group can be transformed into several other important functional groups: ebsco.compearson.comnumberanalytics.com

Hydrolysis to yield carboxylic acids or amides. ebsco.comwikipedia.org

Reduction with reagents like lithium aluminum hydride to produce primary amines. fiveable.me

Reaction with Grignard reagents to form ketones after hydrolysis. fiveable.me

The presence of both a formyl and a nitrile group in this compound makes it a valuable bifunctional building block. The differential reactivity of these two groups can be exploited to perform selective transformations, enabling the stepwise construction of complex molecules. For instance, the formyl group could be selectively reacted while the nitrile group is carried through unchanged, to be transformed in a later synthetic step.

Historical Perspective of Related Compounds in Synthetic Chemistry

The historical development of synthetic chemistry is intertwined with the discovery and utilization of key functional groups. The nitrile group has a long history, with the first of its kind, hydrogen cyanide, being synthesized by C. W. Scheele in 1782. wikipedia.org Throughout the 19th century, chemists like Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze further explored the synthesis and properties of various nitriles, laying the groundwork for their widespread use in organic synthesis. wikipedia.org

The importance of nitriles as synthetic intermediates grew significantly with the development of methods for their conversion into other functional groups. The ability to hydrolyze nitriles to carboxylic acids and reduce them to amines made them a crucial link in the synthesis of a vast array of organic molecules. ebsco.comfiveable.me In modern times, nitrile-containing compounds are found in numerous pharmaceuticals, demonstrating the enduring significance of this functional group. nih.govnih.gov

Similarly, the formyl group and formylation reactions have a rich history. The Gattermann-Koch reaction, discovered in the late 19th century, provided a method for the direct formylation of aromatic compounds using carbon monoxide and hydrochloric acid. wikipedia.org Over the years, numerous other formylation methods have been developed, employing a variety of reagents like formic acid and dimethylformamide. wikipedia.orgnih.gov The ability to introduce an aldehyde functionality has been pivotal in the synthesis of countless natural products and industrially important chemicals.

The conceptual combination of these two historically significant functional groups in a single molecule like this compound represents a modern approach to synthetic design, where bifunctional building blocks are employed to streamline the synthesis of complex targets.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4,4-dimethyl-6-oxohexanenitrile |

InChI |

InChI=1S/C8H13NO/c1-8(2,5-7-10)4-3-6-9/h7H,3-5H2,1-2H3 |

InChI Key |

TTYRZUNSFGODGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC#N)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Formyl 4,4 Dimethylvaleronitrile

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 5-Formyl-4,4-dimethylvaleronitrile molecule in a limited number of steps, focusing on the formation of the key carbon-carbon bonds and the introduction of the requisite functional groups.

Elaboration of Nitrile Precursors

The foundation of a direct synthesis often lies in the strategic elaboration of a suitable nitrile precursor. A logical starting point is the synthesis of 4,4-dimethylvaleronitrile. While specific literature on the synthesis of this exact precursor is not prevalent, its construction can be envisioned through established nitrile synthesis protocols. One common method involves the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt.

For instance, the reaction of 1-bromo-3,3-dimethylbutane with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), would be a standard approach to furnishing 4,4-dimethylvaleronitrile.

Table 1: Proposed Synthesis of 4,4-dimethylvaleronitrile

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Introduction of the Formyl Group

With the nitrile precursor in hand, the subsequent challenge is the introduction of a formyl group at the C5 position. Hydroformylation, also known as the oxo process, stands out as a powerful method for the conversion of alkenes to aldehydes. This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

To apply this to the synthesis of this compound, a suitable unsaturated nitrile precursor is required. A hypothetical precursor, 4,4-dimethyl-4-pentenenitrile, could be subjected to hydroformylation conditions. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen).

Table 2: Proposed Hydroformylation of 4,4-dimethyl-4-pentenenitrile

| Substrate | Reagents | Catalyst | Product |

|---|

Stereo- and Regioselective Synthetic Pathways

A critical consideration in the hydroformylation of an unsymmetrical alkene like 4,4-dimethyl-4-pentenenitrile is regioselectivity. The reaction can potentially yield two isomeric aldehydes: the desired linear product, this compound, and the branched product, 4-formyl-4,4-dimethylvaleronitrile.

The choice of catalyst and ligands plays a crucial role in directing the regioselectivity of the hydroformylation reaction. Bulky phosphine or phosphite ligands on the metal center tend to favor the formation of the linear aldehyde due to steric hindrance at the more substituted carbon of the double bond. Therefore, careful selection of the catalytic system is paramount to achieving a high yield of the desired 5-formyl isomer.

Indirect Synthetic Routes and Precursors

Synthesis via Hydroxylated Valeronitrile (B87234) Intermediates

An indirect yet viable approach involves the synthesis of a hydroxylated intermediate, 5-hydroxy-4,4-dimethylvaleronitrile, followed by its oxidation to the target aldehyde. This two-step process separates the formation of the carbon skeleton from the introduction of the aldehyde functionality.

The synthesis of 5-hydroxy-4,4-dimethylvaleronitrile could potentially be achieved through the ring-opening of a suitable epoxide, such as 2,2-dimethyl-3-vinyloxirane, with a cyanide nucleophile. The cyanide would preferentially attack the less hindered carbon of the epoxide, leading to the desired primary alcohol.

Once the hydroxylated intermediate is obtained, it can be oxidized to the corresponding aldehyde. A variety of mild oxidizing agents are available for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed for this transformation.

Table 3: Proposed Two-Step Synthesis via Hydroxylated Intermediate

| Step | Substrate | Reagents | Product |

|---|---|---|---|

| 1 | 2,2-dimethyl-3-vinyloxirane | NaCN | 5-hydroxy-4,4-dimethylvaleronitrile |

Conversion from Carboxylic Acid Derivatives

Another indirect strategy involves the partial reduction of a carboxylic acid derivative that already contains the complete carbon framework and the nitrile group. The key precursor for this route would be a derivative of 4,4-dimethyl-5-cyanovaleric acid.

This carboxylic acid could be synthesized and then converted to a more readily reducible derivative, such as an ester or an amide. The reduction of carboxylic acids or their derivatives to aldehydes requires careful control to prevent over-reduction to the corresponding alcohol. Several methods have been developed for this purpose. For example, the reduction of an N,N-dimethylamide (a Weinreb amide) with a hydride reagent like lithium aluminum hydride (LiAlH₄) at low temperature typically stops at the aldehyde stage. Alternatively, the direct reduction of the carboxylic acid can be achieved using specific reagents that are less reactive than LiAlH₄.

Table 4: Proposed Synthesis via Carboxylic Acid Derivative

| Step | Substrate | Reagents | Product |

|---|---|---|---|

| 1 | 4,4-dimethyl-5-cyanovaleric acid | SOCl₂, then HN(CH₃)₂ | N,N,4,4-tetramethyl-5-cyanovaleramide |

Multi-step Reaction Sequences for Formyl and Nitrile Moiety Construction

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound by assembling the carbon skeleton and then introducing or modifying functional groups in a controlled manner. vapourtec.commsu.edu A plausible multi-step pathway could involve the initial construction of the carbon backbone, followed by the sequential or concurrent introduction of the formyl and nitrile functionalities.

Another approach could involve the use of protecting groups. For example, if the formyl group is introduced early in the synthesis, it may need to be protected to prevent it from reacting in subsequent steps where the nitrile group is formed or other modifications are made. After the desired transformations are complete, the protecting group would be removed to yield the final product.

The table below illustrates a hypothetical multi-step reaction sequence for the synthesis of a related formyl nitrile, highlighting the types of reactions that could be involved.

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Michael Addition | Isobutyraldehyde, Acrylonitrile | Base catalyst (e.g., NaOEt), Ethanol | 4,4-Dimethyl-5-oxopentanenitrile |

| 2 | Reduction | 4,4-Dimethyl-5-oxopentanenitrile | NaBH4, Methanol (B129727) | 5-Hydroxy-4,4-dimethylvaleronitrile |

| 3 | Oxidation | 5-Hydroxy-4,4-dimethylvaleronitrile | PCC, CH2Cl2 | This compound |

This table is illustrative of a potential synthetic pathway and is based on general organic chemistry principles, not on specific literature for this compound.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of organic compounds, often under milder conditions and with higher atom economy than stoichiometric reactions.

Metal-catalyzed reactions are pivotal in the formation of aldehydes. rug.nlrug.nl Hydroformylation, a reaction that introduces a formyl group and a hydrogen atom across a double bond, is a prominent example. In a hypothetical synthesis of this compound, a precursor containing a terminal alkene could be subjected to hydroformylation. Rhodium and cobalt complexes are common catalysts for this transformation. The choice of ligands on the metal center is crucial for controlling the regioselectivity, favoring the formation of the linear aldehyde over the branched isomer.

Transition-metal-catalyzed cross-coupling reactions could also be envisioned for the introduction of the formyl group. researchgate.netnih.gov For instance, a precursor with a suitable leaving group could be coupled with a formylating agent in the presence of a palladium or copper catalyst.

The following table provides examples of metal catalysts used in formylation reactions that could be relevant to the synthesis of this compound.

| Catalyst System | Reaction Type | Substrate Type | Potential Advantages |

| Rh/phosphine ligand | Hydroformylation | Alkene | High regioselectivity for linear aldehydes |

| Pd(PPh3)4 | Cross-coupling | Organohalide | Good functional group tolerance |

| Cu(I) salts | Formylation | Organoboron compound | Milder reaction conditions |

This table presents general information on metal-catalyzed formylation and does not represent specific data for the synthesis of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, often providing complementary selectivity to metal-catalyzed reactions. For the synthesis of a molecule like this compound, organocatalysis could be employed for the stereoselective introduction of the formyl group or for the construction of the carbon skeleton.

For example, an asymmetric Michael addition catalyzed by a chiral amine or a thiourea derivative could be used to create a chiral center in the molecule. Furthermore, organocatalytic oxidation of a primary alcohol precursor could yield the desired aldehyde functionality under mild conditions, avoiding the use of heavy metals.

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. While specific enzymatic routes to this compound are not documented, the potential for biocatalytic methods can be considered based on known enzyme capabilities.

For instance, an alcohol dehydrogenase could be used for the selective oxidation of a primary alcohol precursor to the corresponding aldehyde. Nitrilases or nitrile hydratases could potentially be employed in the formation of the nitrile group from a suitable precursor. The application of biocatalysis in this context would depend on the identification of an enzyme with the appropriate substrate specificity and stability under the required reaction conditions.

Chemical Reactivity and Transformations of 5 Formyl 4,4 Dimethylvaleronitrile

Reactions Involving the Formyl Group

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity governs a wide range of chemical transformations.

Nucleophilic Additions to the Aldehyde Carbonyl

The carbonyl carbon of the formyl group in 5-Formyl-4,4-dimethylvaleronitrile is susceptible to attack by various nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.

A prime example of this reactivity is the formation of cyanohydrins upon treatment with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN). The cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.

| Reactant | Nucleophile | Product | Reaction Conditions |

| This compound | NaCN/H+ | 2-Hydroxy-6-cyano-3,3-dimethylhexanenitrile | Acidic or basic catalysis |

Another significant nucleophilic addition is the reaction with Grignard reagents (R-MgX). This reaction provides a versatile route for the formation of new carbon-carbon bonds, leading to secondary alcohols. The choice of Grignard reagent dictates the nature of the alkyl or aryl group introduced.

| Grignard Reagent (R-MgX) | Resulting Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 6-Cyano-3,3-dimethyl-1-hepten-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 6-Cyano-3,3-dimethyl-1-phenyl-1-hexanol |

Oxidation Reactions and Pathways

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

| Oxidizing Agent | Product | Key Features |

| Potassium permanganate (KMnO₄) | 5-Cyano-2,2-dimethylpentanoic acid | Powerful oxidant, typically used in basic conditions followed by acidic workup. |

| Chromic acid (Jones reagent) | 5-Cyano-2,2-dimethylpentanoic acid | Strong oxidizing agent, prepared from chromium trioxide in aqueous sulfuric acid. |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | 5-Cyano-2,2-dimethylpentanoate | Mild oxidizing agent, selective for aldehydes; results in the formation of a silver mirror. |

Reduction Chemistry of the Formyl Moiety

The aldehyde group can be reduced to a primary alcohol. This transformation is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). orgsyn.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not typically reduce the nitrile group under standard conditions.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (NaBH₄) | 5-Hydroxymethyl-4,4-dimethylvaleronitrile | Typically in alcoholic solvents like methanol (B129727) or ethanol. orgsyn.org |

| Lithium aluminum hydride (LiAlH₄) | 6-Amino-3,3-dimethyl-1-hexanol | A powerful reducing agent that will reduce both the aldehyde and the nitrile group. libretexts.org |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgthermofisher.com In the case of this compound, it can react with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene, with the concomitant formation of triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comlibretexts.org The geometry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org

| Wittig Reagent | Alkene Product | Stereochemical Outcome |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-Cyano-3,3-dimethyl-1-hexene | Generally leads to the Z-alkene with non-stabilized ylides. organic-chemistry.org |

| (Triphenylphosphoranylidene)acetaldehyde (Ph₃P=CHCHO) | 7-Cyano-4,4-dimethyl-2-heptenal | Stabilized ylides tend to favor the E-alkene. organic-chemistry.org |

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions and often provides excellent E-selectivity for the formation of α,β-unsaturated esters.

Condensation Reactions, including Aldol (B89426) Type

Aldehydes lacking α-hydrogens, such as this compound, cannot undergo self-condensation via an aldol reaction. However, they can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. masterorganicchemistry.com This reaction, often referred to as a Claisen-Schmidt condensation when an aromatic ketone is used, is typically carried out under basic or acidic conditions. masterorganicchemistry.com

For instance, in the presence of a base, acetone (B3395972) can be deprotonated to form an enolate, which can then attack the formyl group of this compound. Subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone.

| Enolizable Partner | Condensation Product | Reaction Type |

| Acetone | 7-Cyano-4,4-dimethyl-1-hepten-3-one | Crossed Aldol Condensation |

| Cyclohexanone | 2-(6-Cyano-3,3-dimethylhexylidene)cyclohexanone | Crossed Aldol Condensation |

Intramolecular aldol condensations are also a possibility if another carbonyl group is present in the molecule at a suitable position to allow for the formation of a stable five- or six-membered ring. youtube.comyoutube.comkhanacademy.orgyoutube.com

Reactions Involving the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, also exhibits a range of characteristic reactivities. The carbon atom is electrophilic, while the nitrogen possesses a lone pair of electrons. libretexts.org

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate. The strong conditions required for nitrile hydrolysis would likely also affect the formyl group, potentially leading to oxidation or other side reactions.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org As mentioned earlier, this reagent would also reduce the aldehyde. Catalytic hydrogenation can also be employed for this transformation.

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 5-Carboxy-4,4-dimethylvaleronitrile (amide intermediate) |

| Reduction | LiAlH₄, then H₂O | 6-Amino-3,3-dimethylhexanal |

| Reduction | H₂, Raney Nickel | 6-Amino-3,3-dimethylhexanal |

Grignard reagents can also add to the nitrile group, forming an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This reaction would compete with the addition to the more reactive aldehyde group.

Hydrolysis and Related Transformations

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding in a two-stage process to ultimately yield a carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The nitrogen atom is initially protonated, activating the carbon-nitrogen triple bond for nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 5-carboxy-4,4-dimethylvaleronitrile, and an ammonium (B1175870) salt. chemistrysteps.comdocbrown.info

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, a final acidification step with a strong acid is necessary. libretexts.org

The formyl group can also undergo transformations under hydrolytic conditions, though it is generally stable. However, in the presence of strong acids or bases, it may participate in side reactions such as aldol condensations or Cannizzaro reactions, depending on the specific reaction conditions.

| Reaction Type | Reagents | Product | Reference |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 5-Carboxy-4,4-dimethylvaleronitrile | libretexts.orgdocbrown.info |

| Alkaline Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 5-Carboxy-4,4-dimethylvaleronitrile | libretexts.org |

Reduction of the Nitrile Functionality

The nitrile and formyl groups of this compound can be reduced to an amine and an alcohol, respectively, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing both functional groups. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. byjus.comyoutube.com This process would convert this compound into 5-amino-6-hydroxy-2,2-dimethylhexane.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce nitriles or carboxylic acid derivatives. libretexts.org However, it can selectively reduce the aldehyde group to a primary alcohol. libretexts.orgochemacademy.com Therefore, treatment of this compound with NaBH₄ would be expected to yield 5-hydroxymethyl-4,4-dimethylvaleronitrile.

Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst, such as nickel, is another method for reduction. ochemacademy.com This method can reduce both the nitrile and the aldehyde, though conditions can sometimes be tuned for selectivity. High pressures and temperatures are often required for nitrile reduction via this method. masterorganicchemistry.com

| Reagent | Functional Group Reduced | Product | Reference |

| LiAlH₄ | Aldehyde and Nitrile | 5-Amino-6-hydroxy-2,2-dimethylhexane | masterorganicchemistry.combyjus.com |

| NaBH₄ | Aldehyde | 5-Hydroxymethyl-4,4-dimethylvaleronitrile | libretexts.orgochemacademy.com |

| H₂/Catalyst | Aldehyde and Nitrile | 5-Amino-6-hydroxy-2,2-dimethylhexane | masterorganicchemistry.comochemacademy.com |

Cycloaddition Reactions of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, can in principle participate in cycloaddition reactions. These reactions, while less common for nitriles compared to alkenes and alkynes, can provide pathways to heterocyclic compounds. For instance, [3+2] cycloadditions with azides can form tetrazoles. While specific examples involving this compound are not documented, the general reactivity pattern of nitriles suggests this possibility. The reaction of a nitrile with an azide, often catalyzed by a Lewis acid, would lead to the formation of a tetrazole ring.

Another potential cycloaddition is the reaction with a 1,3-dipole, which could lead to the formation of various five-membered heterocyclic rings. The feasibility and outcome of such reactions would be highly dependent on the specific dipole and reaction conditions employed.

Reactions Involving the gem-Dimethyl Moiety

The gem-dimethyl group is a prominent structural feature that significantly influences the reactivity of the molecule, primarily through steric hindrance and by providing a basis for skeletal rearrangements. researchgate.netnih.gov

Functionalization of Adjacent Carbon Centers

Direct functionalization of the carbon atoms adjacent to the gem-dimethyl group is challenging due to the steric bulk of the two methyl groups. However, under certain conditions, reactions can be induced at these positions. For example, free radical halogenation could potentially introduce a halogen atom at the C-3 position, although this reaction may lack selectivity.

Alternatively, if a neighboring functional group can direct a reaction to an adjacent carbon, functionalization may be achieved. For instance, if the formyl group were to be converted into a hydroxyl group, it might direct certain metal-catalyzed C-H activation reactions to the C-5 position, though this remains a speculative pathway without specific experimental evidence.

Rearrangement Reactions

The carbon skeleton of this compound, particularly after conversion of one of the functional groups into a carbocation precursor, could be susceptible to rearrangement reactions. A classic example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.org

For instance, if the formyl group were reduced to an alcohol and then subjected to acidic conditions, the resulting carbocation at C-5 could trigger a rearrangement. This could involve the migration of one of the methyl groups from the C-4 position to the C-5 position, leading to a more stable tertiary carbocation. Such rearrangements are well-documented in terpene chemistry and other systems containing quaternary carbon centers. wikipedia.orgresearchgate.net A similar rearrangement could potentially be initiated from the nitrile end of the molecule under appropriate conditions that generate a carbocation at C-1.

Applications of 5 Formyl 4,4 Dimethylvaleronitrile As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

No research articles or studies were found that describe the use of 5-Formyl-4,4-dimethylvaleronitrile as a precursor in the synthesis of complex molecules.

Role in Natural Product Elucidation and Synthesis

There is no available information detailing the role of this compound in the elucidation or total synthesis of any known natural products.

Functional Material Precursors

No data is available on the use of this compound as a precursor for functional materials.

Monomer or Co-monomer in Polymerization Processes

There are no reports of this compound being utilized as a monomer or co-monomer in any polymerization processes.

Development of Responsive Polymeric Structures

No studies were found that link this compound to the development of responsive polymeric structures.

Ligand Design and Coordination Chemistry Applications

The role of this compound in ligand design and its applications in coordination chemistry are not documented in the available scientific literature.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the use of This compound as a synthetic building block for creating probes for mechanistic organic chemistry studies.

Therefore, it is not possible to provide an article on this topic that adheres to the principles of scientific accuracy and relies on verifiable research findings. Generating content on this subject would require speculation and would not be based on established scientific knowledge.

Advanced Chromatographic Separation Techniques

The separation and purification of this compound and its derivatives from reaction mixtures or for analytical quantification necessitate the use of sophisticated chromatographic methods. The choice of technique is largely dictated by the compound's unique physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the separation of non-volatile and thermally sensitive compounds. For a polar molecule like this compound, both normal-phase and reversed-phase HPLC could be explored.

In reversed-phase HPLC, a non-polar stationary phase (such as C18 or C8) is typically used with a polar mobile phase. The development of an HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters to consider include:

Column Chemistry: A variety of stationary phases can be screened. While standard C18 columns are a common starting point, phases with alternative selectivities, such as those with embedded polar groups or phenyl-hexyl phases, might offer improved retention and separation from impurities. For a compound with a nitrile group, a cyano-bonded phase could also provide unique selectivity through dipole-dipole interactions. sorbtech.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of these components is adjusted to control the retention time of the analyte. Given the presence of both a polar nitrile and a moderately polar aldehyde, a gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be necessary to separate the target compound from a complex mixture of reactants, intermediates, and byproducts.

Detection: A UV detector is commonly used in HPLC. The aldehyde and nitrile functionalities may provide some UV absorbance, but the chromophores are not particularly strong. Therefore, derivatization with a UV-absorbing or fluorescent tag might be necessary for sensitive detection, especially for trace-level analysis.

A hypothetical HPLC method development workflow could involve initial screening of different columns and mobile phase compositions, followed by fine-tuning of the gradient profile and flow rate to optimize the separation.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and hyphenated techniques

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it may possess sufficient volatility for GC analysis, particularly at elevated temperatures.

Method development in GC would focus on:

Column Selection: A capillary column with a suitable stationary phase is crucial. A mid-polar phase, such as one containing a percentage of cyanopropylphenyl, might be appropriate due to the polar nature of the nitrile group.

Temperature Programming: A temperature gradient is typically employed to ensure the elution of compounds with a range of boiling points within a reasonable time and with good peak shape.

Injector and Detector Temperatures: These must be optimized to ensure efficient vaporization of the sample without causing thermal degradation. The thermal stability of the aldehyde group would be a key consideration.

Hyphenation of GC with Mass Spectrometry (GC-MS) would be particularly valuable. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the determination of the molecular weight and fragmentation pattern of the eluted compounds. This is a powerful tool for confirming the identity of this compound and for identifying unknown impurities. For aldehydes, derivatization is often employed to improve chromatographic performance and detection sensitivity. nih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of Aliphatic Aldehydes and Nitriles

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Injector Temperature | 250 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-400 |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and can also be advantageous for the analysis of polar molecules that are challenging to retain in reversed-phase HPLC. chromatographytoday.comchromatographyonline.com

For this compound, SFC could offer several benefits:

Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times compared to HPLC. chromatographyonline.com

Green Chemistry: The use of CO2 as the primary mobile phase reduces the consumption of organic solvents.

Unique Selectivity: SFC often provides different selectivity compared to HPLC and GC, which can be beneficial for resolving complex mixtures.

In SFC, a co-solvent, such as methanol or ethanol, is typically added to the CO2 mobile phase to increase its solvating power for polar analytes. The method development would involve optimizing the percentage of the co-solvent, the pressure, and the temperature to achieve the desired separation. SFC can also be coupled with mass spectrometry (SFC-MS) for enhanced identification capabilities. The coupling of SFC with nuclear magnetic resonance (SFC-NMR) has also been demonstrated for the characterization of polar compounds. nih.gov

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for the structural elucidation and molecular characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR: This spectrum would provide information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration). Key expected signals would include a singlet for the aldehydic proton (typically in the range of 9-10 ppm), signals for the methylene (B1212753) protons adjacent to the aldehyde and nitrile groups, and a singlet for the two methyl groups attached to the quaternary carbon.

¹³C NMR: This spectrum would show the number of different types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde would appear at a characteristic downfield chemical shift (around 200 ppm), while the nitrile carbon would be found in the 115-125 ppm region. The quaternary carbon and the carbons of the methyl and methylene groups would also have distinct chemical shifts.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity within the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CHO | ~9.7 (s, 1H) | ~202 |

| CH₂-CHO | ~2.5 (s, 2H) | ~55 |

| C(CH₃)₂ | - | ~35 |

| C(CH₃)₂ | ~1.1 (s, 6H) | ~25 |

| CH₂-CN | ~2.4 (s, 2H) | ~28 |

| CN | - | ~118 |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

For this compound, various ionization techniques could be employed:

Electron Ionization (EI): This is a hard ionization technique commonly used in GC-MS. It typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation and library matching.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques often used with LC-MS. They typically produce a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode), which allows for the unambiguous determination of the molecular weight. Fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to obtain structural information.

High-resolution mass spectrometry (HRMS) would be particularly valuable as it can determine the molecular formula of the compound with high accuracy by measuring the exact mass of the molecular ion.

Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with different bond types absorbing infrared radiation at characteristic frequencies. In the case of 5-Formyl-4,4-dimethylvaleronitrile, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the nitrile (-C≡N) and the aldehyde (-CHO).

The nitrile group exhibits a sharp and intense absorption band in the triple bond region of the IR spectrum, typically between 2260 and 2240 cm⁻¹. libretexts.orglibretexts.orgopenstax.org This distinct peak is a reliable indicator of the C≡N stretching vibration. For saturated aliphatic nitriles, this absorption is expected to be near 2250 cm⁻¹. libretexts.orgopenstax.org

The aldehyde functional group is characterized by two main absorption features. The most prominent is the strong and sharp peak corresponding to the carbonyl (C=O) stretch, which for a saturated aliphatic aldehyde, appears in the range of 1740 to 1720 cm⁻¹. pressbooks.pub The second key feature is the C-H stretching vibration of the aldehyde proton. This typically gives rise to a pair of weaker bands, often seen around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgpressbooks.pub The latter peak is particularly diagnostic for aldehydes. pressbooks.pub

Additionally, the presence of the dimethyl groups and the alkane backbone of the molecule will be evidenced by C-H stretching vibrations in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde (-CHO) | C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium to Weak |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Gem-dimethyl | C-H Bend | ~1380 and ~1365 | Medium |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of chemical reactions by measuring the change in absorbance of light by the reacting species. spectroscopyonline.com The absorption of UV or visible light corresponds to electronic transitions within a molecule. Molecules containing chromophores, or light-absorbing groups, can be analyzed using this technique.

The carbonyl group of the aldehyde in this compound acts as a chromophore. It undergoes a weak electronic transition, specifically an n→π* (n-to-pi-star) transition, which involves the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the C=O bond. For simple aliphatic aldehydes, this absorption is typically weak and occurs in the UV region, around 270-300 nm. masterorganicchemistry.com

While the intrinsic UV absorbance of the aldehyde may be weak, UV-Vis spectroscopy can be effectively used to monitor reactions involving the transformation of the aldehyde group. spectroscopyonline.com For instance, in a reaction where this compound is a reactant, its consumption can be tracked by the decrease in the characteristic n→π* absorption band over time.

A common application is to monitor the reaction by derivatizing the aldehyde with a reagent that forms a highly conjugated and, therefore, strongly absorbing product. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and exhibits a strong absorption in the visible region of the spectrum. researchgate.netmt.com The formation of this new, highly absorbing species can be monitored to determine the reaction kinetics. researchgate.net

Consider a hypothetical reaction where this compound is reduced to the corresponding alcohol, 5-(hydroxymethyl)-4,4-dimethylvaleronitrile. The progress of this reaction could be monitored by observing the disappearance of the aldehyde's n→π* transition.

| Compound | Relevant Chromophore | Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| This compound | Aldehyde (C=O) | n→π* | ~290 | Low |

| 5-(hydroxymethyl)-4,4-dimethylvaleronitrile | None in UV-Vis range | - | - | - |

By monitoring the decrease in absorbance at approximately 290 nm, one can quantify the rate at which the starting material is consumed. spectroscopyonline.com

Computational and Theoretical Studies of 5 Formyl 4,4 Dimethylvaleronitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods offer a detailed view of the molecule's foundational characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For 5-formyl-4,4-dimethylvaleronitrile, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations help to build an accurate 3D model of the molecule's lowest energy state.

The electronic properties of nitriles are of significant interest. fiveable.me The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org Similarly, the formyl group (aldehyde) also contains an electrophilic carbon. DFT can quantify this polarization by calculating atomic charges and mapping the electrostatic potential surface. This reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites of reactivity. For instance, the nitrogen atom's lone pair and the oxygen of the formyl group are typically electron-rich, while the carbons of the nitrile and formyl groups are electron-poor. libretexts.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-31G(d,p) level of theory. Data is illustrative.

| Property | Calculated Value | Significance |

|---|---|---|

| C≡N Bond Length | ~1.15 Å | Indicates a strong triple bond characteristic of nitriles. |

| C=O Bond Length | ~1.21 Å | Typical for an aldehyde carbonyl group. |

| Dipole Moment | ~3.5 - 4.5 D | Highlights the molecule's overall high polarity due to the nitrile and formyl groups. |

| Mulliken Charge on Nitrile Carbon | Partial Positive | Confirms the electrophilic nature of the nitrile carbon. fiveable.me |

| Mulliken Charge on Formyl Carbon | Partial Positive | Confirms the electrophilic nature of the aldehyde carbon. |

| Energy of HOMO (Highest Occupied Molecular Orbital) | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | ~ -0.5 eV | Relates to the molecule's ability to accept electrons; a low LUMO energy suggests susceptibility to nucleophilic attack. |

Ab initio (from first principles) quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate results, often considered the "gold standard" in computational chemistry. researchgate.net These methods are particularly valuable for conformational analysis, which is the study of the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. libretexts.org

For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformers exist. umanitoba.ca Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. libretexts.org The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformer is crucial as it represents the most probable shape of the molecule and is often the one responsible for its observed properties and reactivity. nih.gov

Table 2: Illustrative Conformational Analysis of this compound Relative energies are hypothetical and would be calculated using high-level ab initio methods.

| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A (Global Minimum) | Extended chain, anti-periplanar arrangement | 0.00 | High |

| B | Gauche interaction between formyl and nitrile groups | +1.2 | Moderate |

| C | Gauche interaction involving the dimethyl group | +2.5 | Low |

| D | Folded conformation with potential intramolecular interaction | +3.0 | Low |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.org It postulates that for a reaction to occur, reactants must pass through a high-energy "transition state" structure, which represents the energy maximum along the reaction coordinate. libretexts.orgyoutube.com By locating this transition state on the potential energy surface and calculating its energy relative to the reactants (the activation energy, Ea or ΔG‡), computational chemists can predict the rate of a reaction. wikipedia.orgyoutube.com

Table 3: Hypothetical Kinetic Parameters for the Acid-Catalyzed Hydrolysis of the Nitrile Group Data is illustrative and would be derived from TST calculations.

| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Kinetic Implication |

|---|---|---|

| Protonation of Nitrile Nitrogen | ~5 | Fast and reversible. |

| Nucleophilic attack by H₂O | ~22 | High energy barrier, likely the rate-determining step. acs.org |

| Proton Transfer Steps | ~8-12 | Relatively fast compared to the initial attack. |

| Tautomerization to Amide | ~15 | Lower barrier than the initial nucleophilic attack. |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of its geometry. wikipedia.orgfiveable.me By mapping the PES for a chemical reaction, chemists can visualize the entire reaction pathway, from reactants to products. fiveable.me This map includes stable intermediates (local minima) and transition states (saddle points). wikipedia.org

For this compound, a PES could be constructed for a key transformation, such as the reduction of the aldehyde to an alcohol or the nitrile to an amine. chemistrysteps.com For instance, in the reduction of the nitrile by LiAlH₄, the PES would show the initial coordination of the hydride to the electrophilic carbon, the formation of an imine anion intermediate, and the subsequent addition of a second hydride to yield the amine. libretexts.org Visualizing this "energy landscape" helps to understand why a reaction follows a particular path and not others. researchgate.net

Structure-Reactivity Relationship Prediction and Analysis

Understanding how a molecule's structure dictates its chemical reactivity is a central goal of chemistry. Computational methods can formalize this by establishing quantitative structure-activity relationships (QSAR) or by analyzing how specific structural features influence reaction barriers. nih.gov

Table 4: Predicted Structure-Reactivity Relationships for this compound

| Structural Feature | Predicted Influence on Reactivity | Computational Evidence |

|---|---|---|

| Formyl Group (-CHO) | Primary site for nucleophilic attack; readily undergoes reduction and oxidation. | Lower LUMO energy localized on the C=O bond; lower calculated activation energy for nucleophilic addition compared to the nitrile. |

| Nitrile Group (-C≡N) | Secondary site for nucleophilic attack; can be hydrolyzed to a carboxylic acid or reduced to an amine under harsher conditions. libretexts.org | Higher activation energy for nucleophilic attack compared to the formyl group. nih.gov |

| gem-Dimethyl Group | Provides steric hindrance, potentially slowing reaction rates at the C4 position. May favor certain conformations that shield or expose the functional groups. | Conformational analysis would show increased energetic penalties for transition states where a nucleophile approaches from a sterically crowded direction. |

| Aliphatic Chain | Provides flexibility and influences the overall lipophilicity of the molecule. | Conformational analysis reveals multiple low-energy structures that could interact differently with reactants or solvents. umanitoba.ca |

Molecular Dynamics Simulations for Conformational Behavior

To approximate the conformational behavior, we can analyze the rotational barriers and energies of simpler, related molecules such as 2,2-dimethylbutane (B166423) for the C2-C3 bond rotation and butane (B89635) for the C4-C5 bond rotation. The R-C-N bond angle in a nitrile is 180°, giving this functional group a linear shape. libretexts.org

Analysis of Rotation Around the C2-C3 Bond:

The rotation around the C2-C3 bond in this compound is analogous to the C2-C3 bond rotation in 2,2-dimethylbutane. In this case, the front carbon (C2) is attached to the nitrile group, two hydrogens, and the C3 carbon. The back carbon (C3) is attached to the C2 carbon, a hydrogen, and two bulky methyl groups. The Newman projections for this rotation will have three staggered and three eclipsed conformations. Due to the steric bulk of the methyl groups, all staggered conformations will not be of equal energy, and similarly for the eclipsed conformations.

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) | Description |

| 60° | Staggered (Gauche) | 0 | The nitrile group is gauche to a methyl group. This is expected to be one of the lower energy conformations. |

| 180° | Staggered (Anti) | ~0.9 | The nitrile group is anti to a hydrogen, but gauche to two methyl groups. This is comparable in energy to the other staggered forms. |

| 300° | Staggered (Gauche) | 0 | The nitrile group is gauche to the other methyl group. |

| 0° | Eclipsed | ~4.5 | The nitrile group is eclipsed with a hydrogen, but there are significant eclipsing interactions between hydrogens and methyl groups. |

| 120° | Eclipsed | ~5.0 | The nitrile group is eclipsed with a methyl group, leading to high steric and torsional strain. |

| 240° | Eclipsed | ~5.0 | The nitrile group is eclipsed with the other methyl group. |

Note: The relative energy values are estimates based on the conformational analysis of 2,2-dimethylbutane and are intended to be illustrative.

Analysis of Rotation Around the C4-C5 Bond:

The rotation around the C4-C5 bond involves the bulky gem-dimethyl group on one side and the formyl group on the other. This rotation is analogous to that in butane, where the two methyl groups are replaced by the C3-moiety and the formyl group. The formyl group, being planar, will have specific orientational preferences.

| Dihedral Angle (C3-C4-C5-O) | Conformation | Relative Energy (kcal/mol) | Description |

| 60° | Gauche | ~0.9 | The formyl group is gauche to the main alkyl chain. |

| 180° | Anti | 0 | The formyl group is anti to the main alkyl chain, representing the most sterically favorable and lowest energy conformation. |

| 300° | Gauche | ~0.9 | The formyl group is gauche to the main alkyl chain. |

| 0° | Eclipsed | ~5.0 | The formyl group is eclipsed with the main alkyl chain, leading to high steric repulsion. |

| 120° | Eclipsed | ~3.5 | The formyl group is eclipsed with a methyl group. |

| 240° | Eclipsed | ~3.5 | The formyl group is eclipsed with the other methyl group. |

Note: The relative energy values are estimates based on the conformational analysis of butane and are intended to be illustrative. The actual values for this compound would require specific computational studies.

In-Depth Analysis of Future Research Directions for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific information, research, or data was found for the chemical compound "this compound." This suggests that the compound may be a novel substance that has not yet been synthesized or characterized, a transient intermediate in a reaction, or a theoretical molecule not yet realized in practice.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the future research directions for this specific compound as requested. An analysis of its synthetic routes, reactivity, potential applications, and other specified topics would be entirely speculative and would not meet the standards of factual, data-driven scientific reporting.

The field of chemistry is vast, and while many compounds are well-documented, countless others remain unexplored. The absence of information on "this compound" highlights a potential area for novel chemical exploration. Future research would first need to focus on the theoretical modeling of the molecule to predict its stability and properties, followed by the development of a viable synthetic pathway. Only after successful synthesis and characterization could the scientific community begin to explore the areas outlined in the user's request, such as its reactivity profile and potential applications in materials science or chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.